![molecular formula C12H23NO B2651588 N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine CAS No. 79071-31-1](/img/structure/B2651588.png)

N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

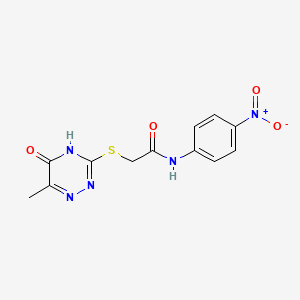

“N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine” is an organic compound with the molecular formula C12H23NO . It has a molecular weight of 197.32 . It is also known as HCAH. The compound is synthesized as a potential drug candidate.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11-12H,2-10H2,1H3 . This indicates that the compound contains a cyclohexane ring with a hexyl group and a hydroxylamine group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to undergo various reactions. For instance, they can react with carbonyl compounds to form oximes .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.32 . Its IUPAC name is 1-hexyl-2-nitrosocyclohexane . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications

Analytical Techniques for Hydroxylamine Detection

- Detection in Pharmaceutical Compounds : Hydroxylamine is a genotoxic impurity that must be controlled in pharmaceutical compounds. A high-performance liquid chromatography (HPLC)-UV derivatization method has been developed for the sensitive and selective determination of hydroxylamine in drug substances, detecting concentrations as low as 0.01 ppm (Kumar, Xavier, & Ramya, 2018).

Synthesis and Decomposition

- Cyclohexanone Ammoximation : Studies on hydroxylamine formation and decomposition during the ammoximation of cyclohexanone over microporous titanosilicates revealed that certain catalysts are highly effective for hydroxylamine formation, with implications for industrial synthesis processes (Le Xu et al., 2014).

Hydroxylamine Derivatives in Organic Synthesis

- Tricyclic Indole Scaffolds : Bifunctional secondary hydroxylamines have been employed in a cascade reaction for the preparation of tricyclic indoles, showcasing the utility of hydroxylamine derivatives in complex organic synthesis (Liangxin Fan et al., 2020).

Amine Degradation Studies

- Amine Degradation in CO2 Capture : Research on amine degradation, particularly monoethanolamine (MEA), in the context of CO2 capture technology, highlights the complexity of chemical interactions involving amines and the importance of understanding their stability and degradation pathways (Gouedard, Picq, Launay, & Carrette, 2012).

properties

IUPAC Name |

(NZ)-N-(2-hexylcyclohexylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWGHEZWCMSJQT-SEYXRHQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCC1=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC\1CCCC/C1=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)

![2-(1H-Indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2651519.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)

![Benzyl 3-[(prop-2-enamido)methyl]benzoate](/img/structure/B2651522.png)

![2-Chloro-N-(8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-yl)acetamide](/img/structure/B2651525.png)